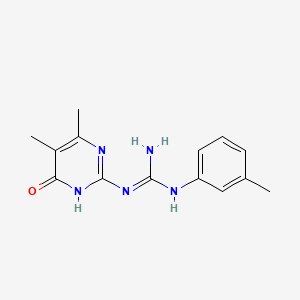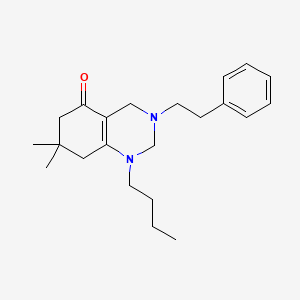
1-butyl-7,7-dimethyl-3-(2-phenylethyl)-2,3,4,6,7,8-hexahydroquinazolin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-7,7-dimethyl-3-(2-phenylethyl)-2,3,4,6,7,8-hexahydroquinazolin-5(1H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a unique structure with a butyl group, a dimethyl group, and a phenylethyl group attached to a hexahydroquinazolinone core, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-7,7-dimethyl-3-(2-phenylethyl)-2,3,4,6,7,8-hexahydroquinazolin-5(1H)-one typically involves multi-step organic reactions One common method starts with the preparation of the hexahydroquinazolinone core through the cyclization of appropriate precursors
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-7,7-dimethyl-3-(2-phenylethyl)-2,3,4,6,7,8-hexahydroquinazolin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the quinazolinone core or the attached substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can replace hydrogen atoms or functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various catalysts can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or aryl groups.
Scientific Research Applications
1-Butyl-7,7-dimethyl-3-(2-phenylethyl)-2,3,4,6,7,8-hexahydroquinazolin-5(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Mechanism of Action
The mechanism of action of 1-butyl-7,7-dimethyl-3-(2-phenylethyl)-2,3,4,6,7,8-hexahydroquinazolin-5(1H)-one depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, and disruption of cellular processes.
Comparison with Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 3-phenyl-2,4(1H,3H)-quinazolinedione share structural similarities.
Benzodiazepines: Although structurally different, benzodiazepines also interact with similar biological targets, such as GABA receptors.
Uniqueness: 1-Butyl-7,7-dimethyl-3-(2-phenylethyl)-2,3,4,6,7,8-hexahydroquinazolin-5(1H)-one is unique due to its specific substituents and the resulting biological activity profile. Its combination of butyl, dimethyl, and phenylethyl groups provides distinct chemical properties and potential therapeutic applications not found in other quinazolinone derivatives.
This compound’s unique structure and diverse reactivity make it a valuable subject for ongoing research in various scientific fields.
Properties
Molecular Formula |
C22H32N2O |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-butyl-7,7-dimethyl-3-(2-phenylethyl)-2,4,6,8-tetrahydroquinazolin-5-one |
InChI |
InChI=1S/C22H32N2O/c1-4-5-12-24-17-23(13-11-18-9-7-6-8-10-18)16-19-20(24)14-22(2,3)15-21(19)25/h6-10H,4-5,11-17H2,1-3H3 |
InChI Key |
UDUUMQFWFHGWMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CN(CC2=C1CC(CC2=O)(C)C)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-{2-[N'-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-4-hydroxy-6-methylpyrimidin-5-yl}propanoate](/img/structure/B11041726.png)
![4-(2-methoxy-5-methylphenyl)-2',5,7a'-trimethyl-3a',4',5',6',7',7a'-hexahydro-2H-spiro[cyclohex-5-ene-1,3'-indol]-2-one](/img/structure/B11041735.png)
![(2E)-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(2-methylphenyl)prop-2-enamide](/img/structure/B11041741.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B11041744.png)
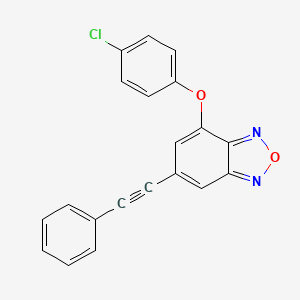
![ethyl 3-[(1H-1,2,3-triazol-5-ylsulfanyl)methyl]-1,2-oxazole-5-carboxylate](/img/structure/B11041757.png)
![N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-butynamide](/img/structure/B11041758.png)
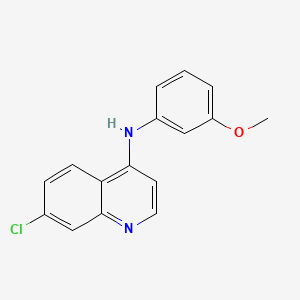
![6-(4-chloro-3-methyl-1H-pyrazol-5-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11041776.png)
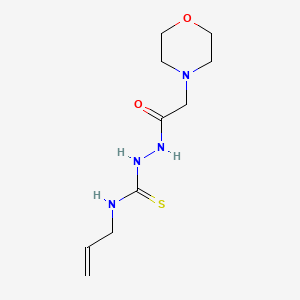
![1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B11041788.png)
![2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxo-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)butanenitrile](/img/structure/B11041790.png)
![tetramethyl 6'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11041793.png)
